Diazo Biotina-PEG3-Azida

Descripción general

Descripción

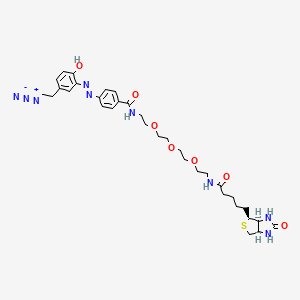

Diazo Biotin-PEG3-Azide is a versatile compound widely used in biochemical and chemical research. It is a biotinylation reagent that contains a polyethylene glycol spacer and a terminal azide group. The hydrophilic spacer arm enhances the solubility of the labeled molecules in aqueous media .

Aplicaciones Científicas De Investigación

Key Features

- Click Chemistry : The azide group allows for efficient conjugation with alkyne-tagged biomolecules through copper-catalyzed or copper-free click reactions, forming stable triazole linkages.

- Enhanced Solubility : The PEG spacer increases the aqueous solubility of the conjugates, reducing steric hindrance and improving binding efficiency to streptavidin or avidin.

Protein Labeling

Diazo Biotin-PEG3-Azide is primarily used for labeling proteins in proteomic studies. By attaching biotin to proteins, researchers can utilize the strong affinity between biotin and streptavidin for purification and detection purposes.

Case Study : A study demonstrated the successful labeling of various proteins using Diazo Biotin-PEG3-Azide, allowing for subsequent isolation and analysis via streptavidin-coated beads. This method provided high specificity and yield in protein recovery.

Affinity Purification

The compound enables efficient affinity purification of biomolecules. The cleavable nature of the diazo linkage allows for the selective release of captured proteins under mild conditions, which is advantageous for downstream applications.

Data Table: Comparison of Purification Methods

| Method | Yield (%) | Specificity | Cleavage Conditions |

|---|---|---|---|

| Diazo Biotin-PEG3-Azide | 85 | High | 25 mM sodium dithionite |

| Traditional Streptavidin | 70 | Moderate | Requires harsh conditions |

Drug Development

In drug discovery, Diazo Biotin-PEG3-Azide serves as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This application leverages its ability to selectively degrade target proteins by recruiting E3 ligases.

Case Study : Researchers utilized Diazo Biotin-PEG3-Azide to develop a PROTAC that effectively targeted a specific oncogenic protein for degradation in cancer cells. This approach demonstrated significant potential for therapeutic intervention.

Biomolecular Imaging

The azide functionality allows for the incorporation of imaging agents into biomolecules, facilitating visualization in live-cell imaging studies.

Data Table: Imaging Applications

| Application | Imaging Technique | Target Molecule |

|---|---|---|

| Live-cell imaging | Fluorescence microscopy | Oligonucleotides |

| In vivo tracking | PET/SPECT | Therapeutic antibodies |

Mecanismo De Acción

Target of Action

Diazo Biotin-PEG3-Azide is primarily used as a biotinylation reagent . Its primary targets are biomolecules tagged with alkyne such as propargyl, DBCO, and BCN . These biomolecules can range from proteins to other macromolecules depending on the specific application.

Mode of Action

The azide group in Diazo Biotin-PEG3-Azide can conjugate with alkyne-tagged biomolecules through a process known as click chemistry . This results in the formation of a stable triazole linkage . The extended PEG spacer in the compound increases the aqueous solubility of the biotinylated conjugates and helps minimize steric hindrance derived from binding to proteins such as strepavidin and avidin .

Biochemical Pathways

The exact biochemical pathways affected by Diazo Biotin-PEG3-Azide are dependent on the specific alkyne-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage through click chemistry . This allows for the efficient labeling and tracking of the targeted biomolecules.

Pharmacokinetics

The compound’s hydrophilic spacer arm is known to provide better solubility to the labeled molecules in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Diazo Biotin-PEG3-Azide’s action is the efficient biotinylation of alkyne-tagged biomolecules . This allows for the easy detection and analysis of these biomolecules in various research and clinical applications.

Action Environment

The action of Diazo Biotin-PEG3-Azide can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions . Additionally, the stability of the compound and its resulting conjugates can be influenced by factors such as pH and temperature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diazo Biotin-PEG3-Azide is synthesized through a multi-step process involving the introduction of a diazo group, a biotin moiety, and a polyethylene glycol spacer. The azide group is typically introduced through a reaction with sodium azide. The copper(I)-catalyzed azide-alkyne cycloaddition reaction is a key step in the synthesis, allowing for the formation of a stable triazole linkage .

Industrial Production Methods

Industrial production of Diazo Biotin-PEG3-Azide involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous purification steps such as chromatography to remove impurities and achieve a purity level of at least 95% .

Análisis De Reacciones Químicas

Types of Reactions

Diazo Biotin-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly selective and efficient, forming stable triazole linkages.

Common Reagents and Conditions

Copper(I) Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Sodium Dithionite: Employed to cleave the diazo group, allowing for the release of captured biotinylated molecules.

Alkyne-Containing Molecules: React with the azide group to form stable triazole linkages.

Major Products Formed

The major products formed from these reactions are biotinylated biomolecules with enhanced solubility and stability due to the polyethylene glycol spacer .

Comparación Con Compuestos Similares

Similar Compounds

Azo Biotin-Azide: Contains a similar biotin moiety and azide group but lacks the polyethylene glycol spacer.

Azide-PEG3-Biotin Conjugate: Similar structure but may differ in the length of the polyethylene glycol spacer.

Uniqueness

Diazo Biotin-PEG3-Azide is unique due to its extended polyethylene glycol spacer, which enhances the solubility and reduces steric hindrance during binding to streptavidin or avidin . This makes it particularly useful in applications requiring high solubility and minimal steric interference.

Actividad Biológica

Diazo Biotin-PEG3-Azide is a biotinylation reagent characterized by its azide group, which allows for bioorthogonal reactions through click chemistry. This compound is particularly useful in the synthesis of bioconjugates, enabling the labeling of alkyne-containing biomolecules. The incorporation of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it a valuable tool in various biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 711.84 g/mol |

| Molecular Formula | C33H45N9O7S |

| CAS Number | 1339202-33-3 |

| Purity | ≥95% |

| Appearance | White to grey solid |

Diazo Biotin-PEG3-Azide utilizes two primary mechanisms for conjugation:

- Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) : This method involves the reaction of the azide group with terminal alkynes in the presence of copper, forming a stable triazole linkage.

- Strain-Promoted Alkyne-Azide Click Chemistry (SPAAC) : This mechanism allows for the reaction with cyclooctyne derivatives without the need for copper, making it more suitable for sensitive biological environments.

Biological Activity

The biological activity of Diazo Biotin-PEG3-Azide has been explored in various studies, showcasing its utility in labeling and purifying biomolecules, as well as in therapeutic applications.

Case Studies

- Bioconjugation in Cancer Therapy : In a study published in Nature Communications, researchers utilized Diazo Biotin-PEG3-Azide to create bispecific T cell engagers (BiTEs) that target cancer cells. The azide functionality allowed for efficient conjugation with therapeutic antibodies via click chemistry, enhancing T cell-mediated cytotoxicity against tumor cells .

- Protein Labeling : A study demonstrated the use of Diazo Biotin-PEG3-Azide for labeling proteins in live cells. The biotinylated proteins were subsequently purified using streptavidin-coated beads, allowing for detailed analysis of protein interactions and functions .

- Synthesis of PROTAC Molecules : Diazo Biotin-PEG3-Azide has been employed in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to induce targeted protein degradation. The azide group facilitates the conjugation of E3 ligase ligands to target proteins, demonstrating its role in advancing therapeutic strategies against various diseases .

Research Findings

Research indicates that Diazo Biotin-PEG3-Azide exhibits favorable properties for bioconjugation:

- Increased Solubility : The PEG spacer significantly improves the solubility of biotinylated compounds in aqueous environments, which is critical for biological applications .

- Reduced Steric Hindrance : The extended PEG chain minimizes steric hindrance when binding to streptavidin or avidin, enhancing the efficiency of biotin-based assays .

Propiedades

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.